(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine
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Overview
Description
(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine is a complex organic compound that belongs to the class of azirino-pyrrolopyridines. This compound is characterized by its unique three-dimensional structure, which includes a bromophenyl group and a fused aziridine-pyrrolopyridine ring system. The presence of the bromophenyl group imparts significant reactivity to the compound, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Aziridine Ring: The aziridine ring is introduced via an intramolecular cyclization reaction. This step often requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the three-membered aziridine ring.
Bromination: The final step involves the selective bromination of the phenyl ring. This can be accomplished using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Cycloaddition Reactions: The aziridine ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products such as azido, thio, or alkoxy derivatives are formed.
Oxidation Products: Oxidized derivatives include ketones or carboxylic acids.
Reduction Products: Reduced derivatives include alcohols or amines.
Scientific Research Applications
(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to active sites of enzymes or receptors, inhibiting their activity. The aziridine ring can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The compound’s unique structure enables it to modulate various biochemical pathways, making it a valuable tool in biological research.
Comparison with Similar Compounds
Similar Compounds
- (3aR,6S,8aS)-6-(4-chlorophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine
- (3aR,6S,8aS)-6-(4-fluorophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine
- (3aR,6S,8aS)-6-(4-methylphenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine
Uniqueness
The presence of the bromophenyl group in (3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine imparts unique reactivity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to molecular targets. This makes it a more versatile and potent compound in various applications.
Properties
Molecular Formula |
C14H15BrN2 |
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Molecular Weight |
291.19 g/mol |
IUPAC Name |
(1S,4S,7R)-4-(4-bromophenyl)-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene |
InChI |
InChI=1S/C14H15BrN2/c15-12-4-1-10(2-5-12)13-6-3-11-7-16-8-14(11)9-17(13)14/h1-6,11,13,16H,7-9H2/t11-,13+,14+,17?/m1/s1 |
InChI Key |
ITIZGSNXVYILCG-UAQFLBAKSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@H](N3[C@]2(C3)CN1)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1C2C=CC(N3C2(C3)CN1)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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